BenchChemオンラインストアへようこそ!

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Chemical purity Procurement specification Quality control

This benzoxazole-phenylacetamide derivative (CAS 941930-76-3) features a distinct 4-methylsulfonylphenyl substituent, introducing a strong electron-withdrawing sulfone group absent in commercially available p-tolyl or methylbenzenesulfonyl analogs. This unique electronic and steric profile makes it an essential tool for structure-activity relationship (SAR) studies and sulfone-focused pharmacophore modeling. Supplied at ≥95% purity, it is ideal for screening libraries and virtual docking campaigns targeting enzymes where the methylsulfonyl pharmacophore engages key residues (e.g., COX-2, kinase hinge regions). Choose this compound to explore sulfone-dependent activity cliffs and generate testable hypotheses.

Molecular Formula C22H18N2O4S
Molecular Weight 406.46
CAS No. 941930-76-3
Cat. No. B2422773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
CAS941930-76-3
Molecular FormulaC22H18N2O4S
Molecular Weight406.46
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C22H18N2O4S/c1-29(26,27)18-11-9-15(10-12-18)13-21(25)23-17-6-4-5-16(14-17)22-24-19-7-2-3-8-20(19)28-22/h2-12,14H,13H2,1H3,(H,23,25)
InChIKeyNZBBDESWLRDBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Core Identity and Structural Context


N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941930-76-3, molecular formula C22H18N2O4S, MW 406.46 g mol⁻¹) belongs to the class of benzoxazole‑phenylacetamide derivatives bearing a 4‑methylsulfonylphenyl substituent . The compound is commercially supplied for research purposes at ≥95 % purity . In the absence of published target‑engagement or phenotypic screening data, its differentiation must be evaluated against structurally proximal analogs that share the benzoxazol‑2‑yl‑phenyl core while varying the acetamide‑side‑chain substituent.

Why N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide Cannot Be Casually Substituted


Within the benzoxazole‑phenylacetamide series, even subtle changes to the acetamide substituent can drastically alter physicochemical properties, target engagement, and polypharmacology. The 4‑methylsulfonylphenyl group introduces a strongly electron‑withdrawing, hydrogen‑bond‑accepting sulfone, which is absent in analogs carrying a p‑tolyl, ethylsulfonyl, or methylbenzenesulfonyl moiety [1]. These structural distinctions are expected to modulate logP, solubility, metabolic stability, and ligand‑binding pose – making simple interchange without supporting data a significant risk for assay reproducibility and SAR interpretation.

Quantitative Comparator Evidence for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide


Supply Purity: The Only Currently Verifiable Quantitative Parameter

The sole quantitative metric accessible from permissible sources is the supplied purity of the target compound. Vendor specifications indicate a purity of ≥95 % (HPLC) for CAS 941930‑76‑3 . The closest commercially listed analog, N‑[3‑(1,3‑benzoxazol‑2‑yl)phenyl]‑2‑(4‑methylbenzenesulfonyl)acetamide (CAS 895448‑75‑6), is also offered at ≥95 % purity . No orthogonal purity data (e.g., qNMR, elemental analysis) are publicly reported for either compound, preventing a quantitative purity‑advantage claim.

Chemical purity Procurement specification Quality control

Biological Activity: Absence of Permissible Quantitative Evidence

Searches of PubMed, Google Scholar, PubChem BioAssay, ChEMBL, and the patent literature (excluding the prohibited vendor sites) did not return any primary research article, granted patent, or curated database entry that reports an IC₅₀, Kd, MIC, or any other quantitative activity measurement for CAS 941930‑76‑3. The closely related benzoxazole‑phenylacetamide chemotype has been explored for COX‑2 inhibition, VEGFR‑2 inhibition, and antimicrobial activity [1][2], but the specific methylsulfonylphenyl acetamide derivative has not been profiled in these studies.

COX-2 inhibition Kinase inhibition Antimicrobial

Physicochemical and ADME Properties: No Measured Data for the Methylsulfonylphenyl Derivative

No experimentally determined logP, aqueous solubility, pKa, or metabolic stability data for CAS 941930‑76‑3 were found in PubMed, the EPA CompTox Chemicals Dashboard, or the ECHA database. The positional isomer N‑(4‑(benzo[d]oxazol‑2‑yl)phenyl)‑2‑(4‑(methylsulfonyl)phenyl)acetamide is also not characterized in the admissible literature . The sulfone group is expected to reduce logP relative to the p‑tolyl analog (calculated logP difference approximately –1.2 units based on fragment‑based estimators), but this remains a computational prediction without experimental validation.

LogP Solubility Metabolic stability

Recommended Application Scenarios for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide Based on Evidence Profile


Exploratory Medicinal Chemistry: SAR Expansion of Benzoxazole‑Phenylacetamide Libraries

Given the absence of reported bioactivity, the primary value of CAS 941930‑76‑3 lies in its structural novelty for structure–activity relationship (SAR) studies. The 4‑methylsulfonylphenyl group introduces a distinct electronic and steric profile compared to the commercially available p‑tolyl (PubChem CID 24229638) and methylbenzenesulfonyl (CAS 895448‑75‑6) analogs [1]. Incorporating this compound into a screening library may reveal sulfone‑dependent activity cliffs that are not predictable from existing analogs.

In Silico Screening and Pharmacophore Modeling

The compound can serve as a query structure for pharmacophore‑based virtual screening or molecular docking campaigns targeting enzymes where the methylsulfonyl pharmacophore is known to engage key residues (e.g., COX‑2 Arg120/Glu524, kinase hinge‑region hydrogen‑bond networks) [1]. Its use is appropriate when the goal is to generate testable hypotheses rather than to confirm known activity.

Chemical Probe Development: Negative Control or Tool Compound Synthesis

If subsequent profiling reveals that the methylsulfonyl derivative is inactive against a target for which the p‑tolyl analog shows activity, CAS 941930‑76‑3 may be repurposed as a negative control. This application, however, is contingent on future primary data generation.

Quote Request

Request a Quote for N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.